molecular formula C9H12O2 B13833589 4-Acetylbicyclo[2.2.1]heptan-2-one

4-Acetylbicyclo[2.2.1]heptan-2-one

Cat. No.: B13833589
M. Wt: 152.19 g/mol
InChI Key: VISVDUXAWSZIKN-UHFFFAOYSA-N
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Description

4-Acetylbicyclo[2.2.1]heptan-2-one (CAS: 802917-50-6) is a bicyclic ketone derivative characterized by a norbornane framework with an acetyl group at the 4-position. This compound belongs to the bicyclo[2.2.1]heptan-2-one family, a class of molecules widely studied for their structural rigidity, stereochemical complexity, and applications in organic synthesis and medicinal chemistry. The acetyl substituent at the 4-position introduces unique electronic and steric effects, distinguishing it from other derivatives in this family .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-acetylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H12O2/c1-6(10)9-3-2-7(4-9)8(11)5-9/h7H,2-5H2,1H3

InChI Key

VISVDUXAWSZIKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(C1)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of cyclopentadiene with an appropriate acetyl-substituted dienophile can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Acetylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other metabolic processes.

Comparison with Similar Compounds

Positional Isomers: 3-Acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

  • Structure : The acetyl group is at the 3-position instead of the 4-position.
  • Molecular Formula : C₁₂H₁₈O₂ (assuming trimethyl substitution).
  • Key Differences :
    • Steric Effects : The 3-acetyl group experiences greater steric hindrance due to proximity to the bicyclic bridgehead.
    • Reactivity : Positional isomerism may alter reactivity in nucleophilic additions or cycloadditions.
  • Applications : Used as an intermediate in chiral synthesis .

Aromatic-Substituted Derivatives: 4-Methylbenzylidene Camphor

  • Structure : 1,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one (CAS: 36861-47-9).
  • Molecular Formula : C₁₈H₂₂O.
  • Key Differences :
    • Substituent : A benzylidene group at the 3-position introduces conjugation and UV absorption properties.
    • Applications : Used as a UV filter in cosmetics; associated with endocrine-disrupting effects .
  • Comparison : Unlike 4-acetyl derivatives, benzylidene-substituted compounds exhibit extended π-conjugation, enhancing photostability but raising environmental toxicity concerns .

Heteroatom-Containing Derivatives: 7-Azabicyclo[2.2.1]heptan-2-one

  • Structure : A nitrogen atom replaces one carbon in the bicyclic framework (CAS: 157034-25-8).
  • Molecular Formula: C₈H₁₁NO₂.
  • Key Differences :
    • Electronic Effects : The nitrogen atom increases basicity and hydrogen-bonding capacity.
    • Applications : Serves as a scaffold for bioactive molecules, including enzyme inhibitors .
  • Comparison : Heteroatom substitution significantly alters electronic properties compared to purely hydrocarbon-based derivatives like 4-acetylbicyclo[2.2.1]heptan-2-one .

Halogenated Derivatives: 1-Iodomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one

  • Structure : Iodomethyl substitution at the 1-position.
  • Molecular Formula : C₁₀H₁₅IO (assuming dimethyl substitution).
  • Key Differences: Reactivity: The iodine atom facilitates nucleophilic substitution reactions. Applications: Intermediate in the synthesis of functionalized norbornane derivatives .
  • Comparison : Halogenated derivatives exhibit higher molecular weights and distinct reactivity profiles compared to acetyl-substituted analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Acetyl C₁₀H₁₄O₂ 166.22 Intermediate in organic synthesis
3-Acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-Acetyl C₁₂H₁₈O₂ 194.27 Chiral synthesis
4-Methylbenzylidene Camphor 3-Benzylidene C₁₈H₂₂O 254.37 UV filter; endocrine disruption
7-Azabicyclo[2.2.1]heptan-2-one 7-Aza C₈H₁₁NO₂ 153.18 Bioactive molecule precursor
1-Iodomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one 1-Iodomethyl C₁₀H₁₅IO 278.13 Halogenation intermediate

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Acetylbicyclo[2.2.1]heptan-2-one?

Answer:
The synthesis typically involves bicyclic ketone precursors, such as bicyclo[2.2.1]heptan-2-one, followed by acetylation. Key steps include:

  • Cyclization : Use of Diels-Alder reactions or photochemical methods to construct the bicyclic framework.
  • Acetylation : Friedel-Crafts acylation or nucleophilic substitution to introduce the acetyl group at the 4-position.
  • Purification : Chromatographic techniques (e.g., column chromatography) or recrystallization to isolate the product .
    Validation via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the bicyclic structure and acetyl group placement. Coupling constants in 1H^1H NMR help verify stereochemistry .
  • IR Spectroscopy : Identification of ketone (C=O, ~1700 cm1^{-1}) and acetyl (C-O, ~1250 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to determine molecular weight (e.g., 152.20 g/mol for C9_9H12_{12}O2_2) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly in resolving stereoisomerism .

Advanced: How does the acetyl group at the 4-position influence the compound's reactivity in ring-opening reactions?

Answer:
The acetyl group acts as an electron-withdrawing substituent, polarizing the adjacent C=O bond and increasing electrophilicity at the bridgehead. This facilitates:

  • Nucleophilic Attack : Ring-opening via nucleophiles (e.g., Grignard reagents) at the ketone carbon.
  • Steric Effects : The bicyclic framework restricts access to certain reaction sites, necessitating kinetic vs. thermodynamic control studies.
    Controlled experiments with isotopic labeling (e.g., 18O^{18}O) can track reaction pathways .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) for chemical shifts .
  • Decoupling Experiments : Use 1H^1H-13C^{13}C HMBC and NOESY to resolve ambiguous coupling or stereochemical assignments .
  • Crystallographic Data : Obtain single-crystal X-ray structures to resolve disputes in stereochemistry or regiochemistry .
    Document discrepancies in supplementary materials with detailed experimental conditions (e.g., solvent, temperature) .

Advanced: What strategies optimize the enantioselective synthesis of this compound derivatives?

Answer:

  • Chiral Catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereocontrol .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during acetylation .
  • Chiral HPLC : Analytical separation to quantify enantiomeric excess (ee) and refine reaction conditions .

Basic: How should researchers design biological studies to investigate the enzyme interactions of this compound?

Answer:

  • Enzyme Assays : Use kinetic assays (e.g., Michaelis-Menten) to study inhibition/activation of target enzymes (e.g., cytochrome P450).
  • Docking Simulations : Molecular modeling (AutoDock, Schrödinger) to predict binding modes and guide mutagenesis studies .
  • Isotopic Labeling : 14C^{14}C-labeled derivatives to track metabolic pathways in vitro .

Advanced: What computational methods are effective for predicting the physicochemical properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry and calculate dipole moments, frontier orbitals (HOMO/LUMO), and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological membranes .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Answer:

  • Process Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts to improve reaction efficiency .
  • Flow Chemistry : Continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry) using software like MODDE .

Advanced: What are the challenges in comparing bioactivity data across studies using this compound?

Answer:

  • Purity Variability : Ensure >95% purity (via HPLC) and disclose batch-specific impurities in supplementary data .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability .
  • Metadata Reporting : Use platforms like ChEMBL to share raw data and experimental contexts .

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